molecular formula C21H19NO2S B4118417 2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide CAS No. 701939-04-0

2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide

Cat. No. B4118417
CAS RN: 701939-04-0
M. Wt: 349.4 g/mol
InChI Key: OOIGNEUWRBMBOF-UHFFFAOYSA-N
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Description

2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment.

Mechanism of Action

The exact mechanism of action of 2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide is not fully understood, but it is believed to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which are proteins that package DNA in the nucleus. Inhibition of HDAC activity can lead to changes in gene expression and cell death.
Biochemical and Physiological Effects
In addition to its anticancer properties, 2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide has been shown to have anti-inflammatory and neuroprotective effects. 2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide has been shown to reduce inflammation in animal models of arthritis and to protect neurons from damage in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide as a research tool is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, 2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide does not inhibit other enzymes that may have off-target effects. However, one limitation is that 2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on 2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide could focus on its potential use in combination with other anticancer agents or its use in animal models of cancer. Additionally, further studies could investigate the potential use of 2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide in other diseases, such as neurodegenerative diseases or inflammatory disorders.
In conclusion, 2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide is a synthetic compound with potential applications in cancer treatment, as well as anti-inflammatory and neuroprotective effects. Its specificity for HDAC inhibition makes it a valuable research tool, and future studies could investigate its potential use in combination with other agents or in other disease models.

Scientific Research Applications

2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that 2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-methoxy-2-phenyl-N-(2-phenylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c1-24-20(16-10-4-2-5-11-16)21(23)22-18-14-8-9-15-19(18)25-17-12-6-3-7-13-17/h2-15,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIGNEUWRBMBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228752
Record name α-Methoxy-N-[2-(phenylthio)phenyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-2-phenyl-N-[2-(phenylsulfanyl)phenyl]acetamide

CAS RN

701939-04-0
Record name α-Methoxy-N-[2-(phenylthio)phenyl]benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701939-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methoxy-N-[2-(phenylthio)phenyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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